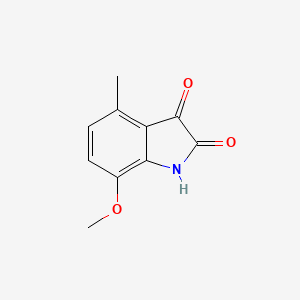

7-メトキシ-4-メチル-2,3-ジヒドロ-1H-インドール-2,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

科学的研究の応用

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

One study mentions that 7-methoxyindole inhibits tobacco cell growth, which can be partially reversed by indole and tryptophan .

生化学分析

Biochemical Properties

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione, like other indole derivatives, interacts with various enzymes, proteins, and other biomoleculesIndole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

For instance, 7-methoxyindole has been reported to inhibit tobacco cell growth .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole and its derivatives are known to be derived from the metabolism of tryptophan by gut microorganisms .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. For this specific compound, the reaction might involve the use of 4-methyl-2,3-dihydro-1H-indole-2,3-dione as a starting material, which is then methoxylated using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of indole derivatives, including 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione, often employs large-scale Fischer indole synthesis. This method is favored due to its efficiency and the relatively mild conditions required. The process involves the use of industrial reactors where the reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and purity .

化学反応の分析

Types of Reactions

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding hydroxy derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products

Oxidation: Produces quinones.

Reduction: Yields hydroxy derivatives.

Substitution: Results in various substituted indole derivatives.

類似化合物との比較

Similar Compounds

4-methyl-2,3-dihydro-1H-indole-2,3-dione: Lacks the methoxy group, leading to different chemical and biological properties.

7-hydroxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.

4-methyl-2,3-dihydro-1H-indole-2,3-dione: Another derivative with different substituents on the indole ring

Uniqueness

The presence of the methoxy group in 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione imparts unique chemical properties, such as increased electron density on the indole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .

生物活性

7-Methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione, also known as 7-MMID, is a compound belonging to the indole family, characterized by its unique structural features that include a methoxy group at the 7-position and a methyl group at the 4-position of the indole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of 7-MMID, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.20 g/mol

- CAS Number : 72985-49-0

Structural Features

The structural characteristics of 7-MMID contribute significantly to its biological properties. The presence of the methoxy group enhances electron density and reactivity, influencing its interactions with biomolecules.

Pharmacological Effects

Research indicates that 7-MMID exhibits diverse biological activities, including:

- Antitumor Activity : Preliminary studies suggest that 7-MMID may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Similar compounds within the indole family have demonstrated antibacterial and antifungal activities, suggesting potential for 7-MMID in treating infections.

- Enzyme Interaction : The compound may interact with various enzymes and proteins, affecting metabolic pathways crucial for cellular functions.

The biological mechanisms underlying the activity of 7-MMID are thought to involve:

- Enzyme Inhibition : Inhibition of specific enzymes can lead to altered metabolic pathways.

- Receptor Binding : The compound may bind to certain receptors, influencing gene expression and cellular signaling pathways.

- Oxidative Stress Modulation : Indole derivatives are known to affect oxidative stress levels within cells, potentially leading to protective effects against cellular damage.

Comparative Analysis with Related Compounds

To better understand the unique properties of 7-MMID, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-2,3-dihydro-1H-indole-2,3-dione | Lacks methoxy group | Different chemical reactivity |

| 7-Hydroxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione | Contains hydroxy group | Affects reactivity and interactions |

| 4-Methylindole | Simplified structure | Limited biological activity |

The presence of the methoxy group in 7-MMID enhances its reactivity compared to these similar compounds, contributing to its distinct biological effects.

Study on Antitumor Activity

A recent study explored the antitumor effects of various indole derivatives, including 7-MMID. The results indicated that:

- IC50 Values : The compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 10–30 µM.

- Mechanism : Apoptotic assays revealed that treatment with 7-MMID led to increased markers of apoptosis in cancer cells.

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of indole derivatives. Key findings included:

- Inhibition Rates : 7-MMID showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC for effective inhibition was determined to be around 50 µg/mL.

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis highlighted how modifications in the indole structure influenced biological activity. Notably:

- The introduction of electron-donating groups like methoxy significantly increased cytotoxicity.

特性

IUPAC Name |

7-methoxy-4-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-3-4-6(14-2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZDNNJCFOKWBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。